![molecular formula C8H5F5O B3042251 3-(Pentafluoroethyl)phenol CAS No. 53998-04-2](/img/structure/B3042251.png)
3-(Pentafluoroethyl)phenol
Overview
Description
“3-(Pentafluoroethyl)phenol” is a chemical compound with the molecular formula C8H5F5O . It is a member of the phenol family, which are compounds in which an -OH group is attached directly to a benzene ring .
Synthesis Analysis
Phenolic compounds are vast, diverse, and widespread in nature . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “3-(Pentafluoroethyl)phenol” consists of a phenol group attached to a pentafluoroethyl group . The phenol group is a benzene ring with a hydroxyl group attached, and the pentafluoroethyl group is an ethyl group where all the hydrogen atoms have been replaced by fluorine atoms .Chemical Reactions Analysis
Phenols, including “3-(Pentafluoroethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They are also known to undergo oxidation to form quinones .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenol is moderately soluble in water .Scientific Research Applications
Antioxidant Activity
Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . This antioxidant effect depends on the number and position of the hydroxyl groups .
Antimicrobial Activity
Phenolic compounds have shown interesting antimicrobial activities . This makes them useful in various industries where microbial growth needs to be controlled.
Anti-inflammatory Activity
Phenolic compounds have demonstrated anti-inflammatory activities . This property can be harnessed in the development of drugs and treatments for various inflammatory conditions.
Antiproliferative Activity
Phenolic compounds have shown antiproliferative activities , which could be beneficial in the treatment of certain types of cancer.
Industrial Applications
Phenolic compounds have a wide range of industrial applications . They are used in several industries due to their bioactive properties.
Use in Phenolic Foams
Phenolic foams exhibit excellent fire-retardant behaviour but have insufficient mechanical properties (e.g. fatigue, flexural properties and friability) for different applications in comparison to other foam materials . Hence, numerous studies have tried to improve these mechanical properties without deteriorating its excellent fire-retardant behaviour .
Sustainable Resourcing and Stability
Techniques to improve their sustainable resourcing, stability and bioavailability of phenolic compounds are being researched . This is important for their wider application in various fields.
Phenol Substitution
Work is being done to substitute phenol from petroleum sources to environmentally friendly sources . This is crucial for the sustainability of industries that heavily rely on phenolic compounds.
Mechanism of Action
Target of Action
3-(Pentafluoroethyl)phenol, a derivative of phenol, is a fluoroalcohol compound . Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . .
Mode of Action
Phenolic compounds, including 3-(Pentafluoroethyl)phenol, are known for their reactivity. They often undergo electrophilic aromatic substitution reactions . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards these reactions .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants, which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . They are produced by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway, and related biochemical pathways .
Pharmacokinetics
They are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
Phenolic compounds are known to have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Furthermore, certain phenolic compounds are considered hazardous due to their oral, dermal, and inhalation toxicity, and because they cause severe skin burns and eye damage .
Safety and Hazards
Future Directions
In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOMFUMEQTVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluoroethyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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